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Compound of Interest

Compound Name: hACC2-IN-1

Cat. No.: B15575764

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
characterization of hAACC2-IN-1, a potent inhibitor of human acetyl-CoA carboxylase 2
(hACC2). The information is intended for researchers, scientists, and professionals involved in
drug development and metabolic disease research.

Introduction

hACC2-IN-1 is a small molecule inhibitor of human acetyl-CoA carboxylase 2 (ACC2), an
enzyme that plays a critical role in the regulation of fatty acid metabolism. ACC2 is a
mitochondrial enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-
CoAis a key metabolite that acts as a precursor for fatty acid synthesis and as a potent
inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of
long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, hACC2-IN-1
reduces the levels of malonyl-CoA, leading to an increase in fatty acid oxidation. This
mechanism of action makes ACC2 an attractive therapeutic target for metabolic disorders such
as obesity and type 2 diabetes.[1][2]

Discovery of hAACC2-IN-1

The discovery of hAACC2-IN-1 stemmed from a focused effort to develop potent and selective
inhibitors of ACC2. The initial lead compound was identified through the hybridization of weak
ACC2 inhibitors.[1] Subsequent optimization of this lead series led to the development of
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compounds with significantly improved potency and selectivity for hACC2 over the isoform
ACC1.[1]

Lead Optimization and Structure-Activity Relationship
(SAR)

A systematic structure-activity relationship (SAR) study was conducted to enhance the
inhibitory activity and pharmacokinetic properties of the initial lead compounds. This involved
chemical modifications to different parts of the molecule to improve its interaction with the
target enzyme. This optimization process ultimately led to the identification of a compound
series with potent inhibition of human ACC2, good bioavailability, and favorable in vitro ADME
(Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The chemical structure of hACC2-IN-1 is provided below:

Chemical Formula: C23H32N204S Molecular Weight: 432.58 g/mol CAS Number: 192323-14-
1[3]

Synthesis of hACC2-IN-1

While the specific, step-by-step synthesis of the compound publicly known as hACC2-IN-1 is
detailed within proprietary documents and the referenced scientific literature, the general
synthetic strategy for this class of compounds is outlined in the work by Bengtsson et al.
(2011). The synthesis involves a multi-step sequence that culminates in the final compound.
Researchers seeking to replicate the synthesis should refer to the detailed experimental
procedures described in the supplementary materials of the aforementioned publication.

Quantitative Data

The following table summarizes the key quantitative data for hAACC2-IN-1 and related
compounds from the discovery program.
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Parameter Value Species Notes

Potent inhibition of the

hACC2 ICso 2.5 uM Human
target enzyme.[2]
_ Demonstrates
>10-fold higher than o
hACC1 ICso Human selectivity for ACC2
hACC2 ICso
over ACC1.[1]

Experimental Protocols

The following section outlines the general methodologies used for the key experiments in the
discovery and characterization of hACC2-IN-1. For detailed, step-by-step protocols, it is
essential to consult the primary research article by Bengtsson et al. (2011).

ACC Enzyme Inhibition Assay

The inhibitory activity of the compounds against human ACC1 and ACC2 was determined using
a biochemical assay. The general workflow for such an assay is as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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